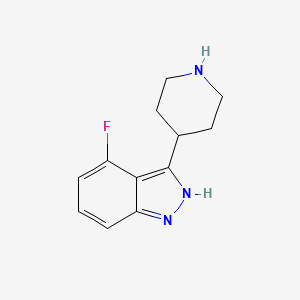

4-Fluoro-3-(piperidin-4-yl)-1H-indazole

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Development

The indazole core is a crucial building block in the synthesis of a wide array of bioactive molecules. researchgate.net While relatively rare in nature, with only a few natural products like nigellicine (B1251354) and nigellidine (B12853491) having been isolated, synthetic indazole derivatives are widespread in pharmacology. pnrjournal.comresearchgate.net

The indazole structure was first defined by the renowned chemist Emil Fischer as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netresearchgate.net Since this initial characterization, the therapeutic potential of indazole derivatives has been progressively unveiled. The development of marketed drugs containing this scaffold has been ongoing since at least 1966, demonstrating a long-standing interest in its pharmacological applications. researchgate.netnih.gov Early examples include the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. taylorandfrancis.comnih.gov The evolution of synthetic methodologies has further expanded the chemical space available for derivatization, allowing for the creation of new generations of indazole-based therapeutics. pnrjournal.com

Indazole derivatives are endowed with an exceptionally broad range of biological properties. nih.govresearchgate.net This versatility has made them attractive candidates for targeting a multitude of diseases. exlibrisgroup.com At least 43 therapeutic agents based on the indazole scaffold have been utilized in clinical applications or are currently in clinical trials. nih.govnih.gov The observed activities span a wide spectrum, highlighting the scaffold's utility in diverse therapeutic areas. researchgate.nettaylorandfrancis.com

Table 1: Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Description | Citations |

|---|---|---|

| Antitumor | Indazole-containing drugs like Niraparib and Pazopanib are approved for treating various cancers, including ovarian, breast, and lung cancer. nih.govnih.gov They often function as kinase inhibitors. nih.gov | nih.govnih.gov |

| Anti-inflammatory | Compounds such as Benzydamine exhibit anti-inflammatory, analgesic, and antipyretic properties. taylorandfrancis.comnih.gov | taylorandfrancis.comnih.gov |

| Anti-HIV | Certain indazole derivatives have demonstrated activity against the Human Immunodeficiency Virus. | nih.govtaylorandfrancis.comresearchgate.net |

| Antibacterial & Antifungal | The scaffold has been incorporated into agents with activity against various bacterial and fungal pathogens. nih.govresearchgate.net | nih.govresearchgate.net |

| Antiarrhythmic | The indazole nucleus is found in compounds developed for treating cardiac arrhythmia. | nih.govresearchgate.net |

| Neurodegenerative Diseases | Recent research has explored indazole derivatives for the potential treatment of conditions like osteoporosis and neurodegenerative disorders. taylorandfrancis.comsci-hub.seeurekaselect.com | taylorandfrancis.comsci-hub.seeurekaselect.com |

| Antiparasitic | Derivatives have shown effectiveness against parasites such as Leishmania, Giardia intestinalis, and Trichomonas vaginalis. pnrjournal.comtaylorandfrancis.com | pnrjournal.comtaylorandfrancis.com |

The indazole ring system is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netresearcher.life This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus appearing frequently in successful drug molecules. researchgate.net Its status is partly due to its role as a bioisostere of indole, another critical heterocyclic motif in pharmaceuticals. pnrjournal.comchemie-brunschwig.ch The unique chemical properties and tautomeric forms of indazole make it a versatile scaffold that can be readily modified to optimize binding affinity, metabolic stability, and pharmacokinetic profiles. researchgate.net

Strategic Role of Fluorinated and Piperidine (B6355638) Motifs in Bioactive Molecules

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. The fluorine atom and the piperidine ring are two such motifs that are frequently employed to enhance the drug-like properties of a lead compound.

The introduction of fluorine into a drug candidate is a widely used strategy to modulate its biological and physicochemical properties. nih.gov Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet it imparts profoundly different electronic properties. mdpi.comacs.org This unique combination of size and electronegativity can be harnessed to improve a molecule's therapeutic profile. numberanalytics.com

Table 2: Effects of Fluorine Substitution in Drug Design

| Effect of Fluorination | Mechanism | Citations |

|---|---|---|

| Enhanced Metabolic Stability | The strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, thus blocking sites of metabolic oxidation and prolonging the drug's duration of action. mdpi.comnumberanalytics.com | mdpi.comnumberanalytics.com |

| Increased Binding Affinity | Fluorine can engage in favorable multipolar interactions with protein backbones (e.g., C–F···C=O interactions), which can significantly enhance ligand binding affinity. nih.govacs.org | nih.govacs.org |

| Modulation of pKa | Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic centers, which influences a drug's ionization state, solubility, and permeability. acs.org | acs.org |

| Altered Lipophilicity | Fluorine substitution can increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross membranes like the blood-brain barrier. mdpi.com | mdpi.com |

| Conformational Control | The stereoelectronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target interaction. acs.orgnih.gov | acs.orgnih.gov |

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry. nih.govencyclopedia.pub It is a key structural component in a vast number of drugs across more than twenty different classes. nih.gov Its prevalence stems from its versatility; it can serve as a central scaffold, a part of the core pharmacophore that interacts directly with a biological target, or as a functional group that improves pharmacokinetic properties. nih.govijnrd.org

The piperidine motif is found in a wide array of medicines, including analgesics, antihistamines, antipsychotics, and antivirals. ijnrd.orghashnode.devwisdomlib.org Its saturated, non-aromatic nature allows it to adopt specific chair and boat conformations, which can be crucial for precise positioning within a protein's binding site. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling it to form key ionic interactions with acidic residues in target proteins. The incorporation of a piperidine moiety has also been shown to improve the brain exposure of certain drug candidates. encyclopedia.pub

Synergistic Contributions of Fluorine and Piperidine in Scaffold Design

The design of a potential drug candidate often involves the strategic combination of different functional groups to optimize its pharmacological profile. In 4-Fluoro-3-(piperidin-4-yl)-1H-indazole, the inclusion of both a fluorine atom and a piperidine ring is a deliberate choice aimed at leveraging the unique and complementary properties of each moiety.

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. nih.govencyclopedia.pub It is a versatile building block found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubarizona.edu The piperidine scaffold provides a three-dimensional structure that can be functionalized to present substituents in specific spatial orientations, which is crucial for precise interaction with biological targets. researchgate.net Its basic nitrogen atom can form critical salt bridges or hydrogen bonds within a receptor's binding pocket and can improve aqueous solubility, a key factor for drug formulation and absorption. nih.gov

The synergy between fluorine and piperidine arises from the combination of these effects. Incorporating fluorine into a piperidine-containing scaffold can fine-tune the basicity of the piperidine nitrogen, influencing its interaction with physiological targets and affecting its absorption and distribution properties. acs.org Simultaneously, the structural framework provided by the piperidine ring positions the fluorinated indazole core for optimal engagement with its biological target, while the fluorine atom enhances the molecule's metabolic resilience and binding potency. This dual-component strategy is a powerful approach in modern medicinal chemistry to create drug candidates with improved efficacy and "drug-like" properties.

Interactive Table 1: Physicochemical Contributions of Fluorine and Piperidine in Drug Design

| Feature | Contribution of Fluorine | Contribution of Piperidine | Synergistic Effect |

|---|---|---|---|

| Metabolic Stability | Increases stability by blocking metabolic sites. wikipedia.org | Provides a stable saturated ring system. | Enhanced overall metabolic resilience. |

| Binding Affinity | Increases affinity through electrostatic/hydrophobic interactions. benthamdirect.comresearchgate.net | Provides a 3D scaffold for optimal receptor fit. researchgate.net | Potentially higher potency and selectivity. |

| Physicochemical Properties | Modulates pKa, increases lipophilicity. victoria.ac.nz | Basic nitrogen can improve solubility and form salt bridges. nih.gov | Fine-tuning of pKa and solubility for improved pharmacokinetics. acs.org |

| Pharmacokinetics | Can prolong half-life and improve membrane permeability. wikipedia.orgnih.gov | Influences absorption and distribution. | Optimized ADME (Absorption, Distribution, Metabolism, Excretion) profile. |

Rationale for Investigating this compound

Addressing Unmet Medical Needs Through Novel Indazole Analogues

The development of novel chemical entities is often driven by the need for more effective and specific therapies for complex diseases. Indazole analogues are being actively investigated to address significant unmet medical needs, particularly in oncology and immunology. mdpi.com For instance, many cancers develop resistance to existing treatments, creating a demand for drugs with new mechanisms of action. aun.edu.eg Novel indazole derivatives are being designed as inhibitors of specific protein kinases (e.g., EGFR, c-Met, MAPK1) that are crucial for cancer cell proliferation and survival. mdpi.comaun.edu.eg Similarly, in the field of inflammatory diseases, new indazole-based molecules are being explored as selective inhibitors of targets like Janus kinase (JAK) and RIP2 kinase to offer better treatment options. nih.gov The rationale for investigating a specific analogue like this compound is rooted in this broader effort to create next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties to overcome the limitations of current standards of care. drugbank.com

Positioning within the Landscape of Indazole-Piperidine Hybrid Compounds

The chemical structure of this compound places it within a known class of hybrid compounds that have been the subject of prior research. The combination of an indazole core with a piperidine moiety is a recognized strategy in drug discovery. For example, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were developed and identified as potent and selective antagonists for the serotonin (B10506) 4 receptor (5-HT₄R), with potential applications as analgesics. nih.gov Other complex molecules incorporating both indazole and piperidine fragments have been synthesized as potent antagonists of the human calcitonin gene-related peptide (CGRP) receptor for potential use in treating migraines. researchgate.net These precedents establish the indazole-piperidine scaffold as a viable framework for targeting a variety of receptors and enzymes. The investigation of this compound builds upon this existing knowledge, exploring how the specific substitution pattern—a direct linkage at position 3 and a fluorine at position 4—differentiates its biological activity and potential applications from those of its structural relatives.

Overview of Research Objectives and Potential Applications

The primary research objective for a novel compound such as this compound is to systematically characterize its chemical, physical, and biological properties. This typically involves its chemical synthesis and purification, followed by a thorough structural confirmation. evitachem.com Key research goals include evaluating its inhibitory or modulatory activity against a panel of disease-relevant biological targets, such as protein kinases, G-protein coupled receptors, or other enzymes. evitachem.com

Based on the activities of related indazole derivatives, the potential applications for this compound are broad. It could be investigated as:

An anticancer agent , potentially by inhibiting kinases involved in tumor growth. aun.edu.egnih.gov

An anti-inflammatory drug , by targeting pathways involved in the immune response. nih.gov

A modulator of the central nervous system (CNS) , given that many piperidine-containing compounds are CNS-active. arizona.edu

Further objectives would include assessing its in vitro drug metabolism and pharmacokinetic (DMPK) profile to determine its potential as a viable drug candidate. nih.gov The ultimate goal is to understand the structure-activity relationship (SAR) and determine if this specific combination of indazole, fluorine, and piperidine offers a unique and therapeutically valuable profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-piperidin-4-yl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-2-1-3-10-11(9)12(16-15-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVQNFLVSYBWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=NN2)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Piperidin 4 Yl 1h Indazole and Analogues

Retrosynthetic Disconnection Analysis of the 4-Fluoro-3-(piperidin-4-yl)-1H-Indazole Scaffold

A retrosynthetic analysis of the target molecule identifies two primary disconnection points that guide the synthetic strategy. The most logical and widely employed disconnection is at the C3-C4' bond between the indazole ring and the piperidine (B6355638) moiety. This approach simplifies the synthesis into two main challenges: the preparation of a functionalized 4-fluoro-1H-indazole and a suitable piperidine-4-yl component.

Key Retrosynthetic Disconnections:

Disconnection A (C-C Bond Formation): This primary disconnection breaks the molecule into a 4-fluoro-1H-indazole electrophile (or nucleophile) and a piperidine-4-yl nucleophile (or electrophile). A common strategy involves a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This requires a 3-halo-4-fluoro-1H-indazole (e.g., 3-iodo-4-fluoro-1H-indazole) and a piperidine-4-boronic acid or organozinc reagent. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this step.

Disconnection B (Indazole Ring Formation): A more fundamental disconnection involves breaking the bonds of the pyrazole (B372694) portion of the indazole ring. This approach would build the indazole ring onto a pre-existing benzene (B151609) ring that already contains the fluorine atom and a precursor to the piperidine-linked side chain. For example, a cyclization reaction of a substituted 2-acyl- or 2-formyl-fluorophenylhydrazine derivative could be envisioned.

The C-C bond formation approach (Disconnection A) is generally preferred due to its modularity and the availability of robust and high-yielding cross-coupling methodologies.

Advanced Strategies for 1H-Indazole Ring System Construction

The formation of the substituted indazole nucleus is a critical aspect of the synthesis. nih.govresearchgate.net The presence of the fluorine atom at the 4-position necessitates specific regiochemical control throughout the synthetic sequence.

Several methods exist for the construction of the 1H-indazole ring system. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Jacobson Indazole Synthesis: This classic method involves the cyclization of 2-methyl-substituted azobenzenes. While effective, controlling the regioselective introduction of the C4-fluoro substituent can be complex.

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from the reaction of ortho-alkylazobenzenes, which can sometimes be isomerized to the more stable 1H-indazole. nih.gov

Cyclization of o-Halobenzonitriles: A highly effective modern approach involves the reaction of a fluorinated o-halobenzonitrile with hydrazine (B178648). For instance, reacting 2-fluoro-6-halobenzonitrile with hydrazine hydrate (B1144303) can directly yield the corresponding 4-halo-1H-indazol-3-amine, which can be further modified. A similar strategy starting with 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine hydrate is used to produce 5-bromo-1H-indazol-3-amine, a versatile intermediate. nih.gov

The following table summarizes a relevant cyclization approach.

Table 1: Synthesis of Substituted 1H-Indazol-3-amine| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | 5-Bromo-1H-indazol-3-amine | High | nih.gov |

Securing the fluorine atom at the C4 position is a key challenge. Two main strategies are employed: starting with a pre-fluorinated precursor or direct fluorination.

Use of Fluorinated Precursors: This is the most common and reliable method. The synthesis begins with a commercially available benzene derivative that already contains a fluorine atom at the required position. For example, 2,6-difluorobenzonitrile (B137791) or 1,3-difluoro-2-methylbenzene can serve as precursors for the construction of the 4-fluoro-1H-indazole core. This approach avoids issues with regioselectivity that can plague direct fluorination reactions. 4-Fluoro-1H-indazole itself is a known versatile building block. ossila.com

Direct Electrophilic Fluorination: While technically feasible, the direct fluorination of an unprotected 1H-indazole ring is often problematic, leading to mixtures of isomers and low yields. The electron-rich nature of the heterocyclic ring can lead to substitution at multiple positions. Protecting the indazole nitrogen can help direct the fluorination, but achieving exclusive C4-selectivity remains a significant challenge.

The N-H proton of the 1H-indazole ring is acidic and nucleophilic, which can interfere with subsequent synthetic steps, particularly organometallic reactions. researchgate.net Therefore, protection of the N1 position is often a critical step. researchgate.netrasayanjournal.co.in

Common Protecting Groups: A variety of protecting groups can be employed, with the choice depending on the stability required for subsequent reactions and the conditions for deprotection.

Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to many reaction conditions but is easily removed with acid.

THP (Tetrahydropyranyl): A robust protecting group, it is installed using dihydropyran under acidic conditions and removed with aqueous acid.

Benzyl (B1604629) (Bn): Introduced using benzyl bromide, it is stable to a wide range of conditions and is typically removed by hydrogenolysis.

SEM (2-(Trimethylsilyl)ethoxymethyl): This group is known for its stability and can be removed under specific fluoride-mediated or acidic conditions.

The functionalization of the indazole nitrogen can also be a key part of the final molecule's structure. For example, alkylation at the N1 position is a common strategy in medicinal chemistry. mdpi.comnih.gov

Table 2: Common N-Protecting Group Strategies for Indazoles

| Protecting Group | Introduction Reagent | Removal Condition | Key Feature | Reference |

|---|---|---|---|---|

| Boc | (Boc)₂O, Base (e.g., DMAP) | Acid (e.g., TFA, HCl) | Acid labile, common in cross-couplings. | chim.it |

| THP | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., HCl) | Robust, stable to organolithiums. | chim.it |

| SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) or Acid | High stability, orthogonal removal. | chim.it |

Stereocontrolled Synthesis of the Piperidin-4-yl Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. nih.gov While the parent compound this compound is achiral, the synthesis of analogues often requires precise control over the stereochemistry of substituents on the piperidine ring.

The development of stereoselective methods for synthesizing substituted piperidines is a field of active research. nih.govresearchgate.net These methods are crucial for preparing libraries of analogues to explore structure-activity relationships.

Asymmetric Hydrogenation of Pyridines: Chiral catalysts, often based on iridium or rhodium, can be used for the enantioselective hydrogenation of substituted pyridinium (B92312) salts or activated pyridine (B92270) rings to yield chiral piperidines. This method can be highly efficient for producing cis-2,3-disubstituted piperidines. nih.gov

Chiral Auxiliary-Based Synthesis: Attaching a chiral auxiliary to the piperidine nitrogen or a precursor allows for diastereoselective reactions, such as alkylations or additions to a 4-piperidone. The auxiliary is removed in a later step to yield the enantiomerically enriched product.

Multicomponent Reactions: Domino reactions involving aldehydes, amines, and other components can assemble the piperidine ring in a single step. researchgate.net The use of chiral catalysts or chiral starting materials in these reactions can afford stereocontrolled access to complex piperidine structures.

Ring-Closing Metathesis (RCM): RCM of appropriately substituted diene-amines provides a powerful route to functionalized tetrahydropyridines, which can then be reduced to the corresponding piperidines.

These advanced methods provide access to a wide array of stereochemically defined 4-substituted piperidines, which can then be coupled to the 4-fluoro-1H-indazole core to generate diverse analogues. nih.govafasci.com

Convergent and Linear Approaches to the Piperidine Ring

The construction of the piperidine ring, a ubiquitous scaffold in medicinal chemistry, can be approached through two primary strategies: linear and convergent synthesis. nih.govyoutube.com

A convergent synthesis , by contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. youtube.comyoutube.comnih.gov For a substituted piperidine, this might involve synthesizing a functionalized acyclic chain and a separate fragment that will close the ring, or preparing a simple piperidine ring and a separate side chain to be attached. This approach is generally more efficient and flexible, as it allows for the optimization of fragment syntheses independently and maximizes the yield in the final, crucial coupling steps. youtube.com

| Time | Can be more time-consuming due to the sequential nature of the steps. youtube.com | Can be faster as fragments can be prepared simultaneously. |

Derivatization and Functionalization of the Piperidine Nitrogen and Side Chain

Once the piperidine ring is formed, its derivatization is key to modulating the properties of the final compound. The piperidine nitrogen and any side chains are common points for functionalization. nih.govnih.govresearchgate.net

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes various reactions. A common strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which allows for selective reactions elsewhere in the molecule. nih.govnih.govresearchgate.net This N-Boc-piperidine can then be deprotected under acidic conditions to reveal the free amine for subsequent functionalization, such as N-alkylation or N-acylation, to introduce diverse substituents. nih.gov

Site-selective C-H functionalization offers a more advanced strategy for modifying the piperidine ring itself. nih.govnih.gov By selecting appropriate catalysts (e.g., rhodium catalysts) and nitrogen protecting groups, it is possible to direct the introduction of new functional groups to specific positions (C2, C3, or C4) of the piperidine ring. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be used to install arylacetate groups at various positions, creating a library of analogues from a common piperidine precursor. nih.govnih.govresearchgate.net

Coupling Reactions for Integrating the Indazole and Piperidine Fragments

The central challenge in synthesizing the target molecule is the formation of the C-C bond linking the C3 position of the 4-fluoro-1H-indazole ring to the C4 position of the piperidine ring.

C-C Bond Formation at the Indazole 3-Position with Piperidine Derivatives

Creating the C3-C4 bond requires the strategic activation of one fragment as a nucleophile and the other as an electrophile. A common approach involves preparing a 3-halo-indazole (e.g., 3-iodo- or 3-bromo-1H-indazole) as the electrophilic partner. bohrium.commdpi.com The piperidine fragment can be converted into an organometallic reagent (e.g., an organozinc or organoboron compound) to act as the nucleophile in a cross-coupling reaction. The fluorine atom at the C4 position of the indazole ring is generally stable under these conditions but influences the electronic properties of the ring.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for forming the key C-C bond in molecules like this compound. bohrium.comnih.gov

The Suzuki-Miyaura cross-coupling is particularly effective for this purpose. nih.govnih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. mdpi.comlibretexts.org For the synthesis of the target molecule, two primary routes are viable:

Coupling of a 3-halo-4-fluoro-1H-indazole with a piperidine-4-boronic acid derivative.

Coupling of a 4-fluoro-1H-indazole-3-boronic acid with a 4-halopiperidine derivative.

The reaction requires a palladium catalyst, often with specialized phosphine (B1218219) ligands to enhance catalytic activity, and a base to facilitate the transmetalation step. mdpi.comnih.govlibretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. bohrium.comnih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Indazole Derivatives

| Indazole Substrate | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Good | nih.gov |

| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | (4-(methoxycarbonyl)phenyl)boronic acid | PdCl₂(dtbpf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | High | mdpi.com |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction. wikipedia.orgyoutube.comacsgcipr.org However, it is primarily used for the formation of carbon-nitrogen (C-N) bonds, not C-C bonds. researchgate.netlibretexts.org In the context of synthesizing analogues, it could be employed to couple an amine to the indazole ring (e.g., at the C3 position if starting from a 3-halo-indazole) or to functionalize the piperidine nitrogen. wikipedia.orgresearchgate.net

Alternative Linkage Strategies and Functional Group Interconversions

Beyond palladium catalysis, other C-C bond-forming reactions can be envisioned. For instance, the addition of a piperidine-derived organometallic reagent, such as an organolithium or Grignard reagent, to a 3-halo-indazole could potentially form the desired bond, although side reactions and functional group compatibility may be more challenging to control.

Functional group interconversion is also a key strategy. A synthesis might involve coupling a 4-fluoro-1H-indazole derivative with a piperidin-4-one fragment. The resulting ketone can then be reduced to a hydroxyl group or converted to the desired methylene (B1212753) group via reactions like the Wolff-Kishner or Clemmensen reduction, or a two-step process of reduction to an alcohol followed by deoxygenation.

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The confirmation of the structure and purity of the synthesized this compound is accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, confirming the presence of the indazole, piperidine, and fluoro-substituted benzene ring protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule. For a fluoro-substituted compound, ¹⁹F NMR is crucial to confirm the presence and environment of the fluorine atom. nih.govmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition (C₁₂H₁₄FN₃). nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as N-H stretching vibrations for the indazole and piperidine amines, and C-H and C=C stretching for the aromatic and aliphatic parts of the molecule. mdpi.com

Table 3: Representative Spectroscopic Data for Indazole-Piperidine Structures

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm), aliphatic signals for the piperidine ring (δ 1.5-3.5 ppm), and a broad singlet for the N-H proton (>10 ppm). mdpi.com | Confirms the presence of both the indazole and piperidine moieties. |

| ¹³C NMR | Aromatic carbon signals (δ 110-150 ppm), aliphatic carbon signals (δ 25-50 ppm). Carbon attached to fluorine will show a large C-F coupling constant. mdpi.com | Verifies the carbon skeleton of the molecule. |

| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. | Confirms the molecular formula. |

| ¹⁹F NMR | A single resonance, with coupling to nearby protons. | Confirms the presence and chemical environment of the fluorine atom. |

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. nih.gov By using a standardized method with a suitable column (e.g., C18 reverse-phase) and mobile phase, the presence of impurities can be detected and quantified, typically by UV detection. A purity of >95% is often required for subsequent applications. nih.gov

Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor the progress of reactions by observing the disappearance of starting materials and the appearance of the product. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar of 4 Fluoro 3 Piperidin 4 Yl 1h Indazole Derivatives

Rational Design Principles for Optimizing 4-Fluoro-3-(piperidin-4-yl)-1H-indazole Analogues

The optimization of the this compound scaffold is a meticulous process guided by established principles of medicinal chemistry. These principles aim to enhance potency, selectivity, and pharmacokinetic properties of the lead compound.

Scaffold modification is a key strategy in drug design to explore new chemical space and improve molecular properties. Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a common technique used to modulate the activity of a lead compound. cambridgemedchemconsulting.com In the context of the this compound core, the indazole ring itself can be considered a bioisostere of other heterocyclic systems. For instance, the indazole moiety has been used as a replacement for catechol in therapeutically active compounds to maintain or enhance biological activity. nih.govgoogle.com

Furthermore, modifications can be made to the core structure to improve its interaction with the target protein. For example, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole structure was identified as a crucial hinge-binder, interacting with key amino acid residues in the ATP-binding pocket of the enzyme. tandfonline.comnih.gov This understanding allows for rational modifications to the scaffold to optimize this interaction.

The placement and nature of substituents on the indazole core can dramatically influence the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies have shown that the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like IDO1. nih.gov

For example, in a series of 1H-indazole derivatives, the introduction of aryl groups at the C3 and C6 positions of the indazole core was found to be crucial for their inhibitory activities. nih.gov Similarly, for inhibitors of Rho kinase (ROCK1), the position of a fluorine atom on the indazole ring had a significant impact on potency. A fluorine at C6 resulted in an IC50 value of 14 nM, whereas a fluorine at C4 led to a much lower potency with an IC50 of 2500 nM. nih.gov This highlights the importance of systematic positional scanning to identify the optimal substitution pattern for a given biological target.

Table 1: Effect of Fluorine Position on ROCK1 Inhibition

| Compound | Fluorine Position | ROCK1 IC50 (nM) |

|---|---|---|

| 51 | C4 | 2500 |

| 52 | C6 | 14 |

This table illustrates the dramatic effect of substituent position on the indazole core.

The piperidine (B6355638) moiety is a versatile component of many drug molecules and offers numerous opportunities for modification to fine-tune the properties of a compound. nih.govpharmaceutical-business-review.com The exploration of chemical space around the piperidine ring of the this compound scaffold can involve the introduction of various substituents to modulate factors like solubility, metabolic stability, and target engagement. thieme-connect.com

In the development of histamine H3 antagonists, for instance, a structure-activity relationship study of piperidinylcarbonyl-piperidine analogs led to the identification of potent compounds with nanomolar affinity. nih.gov This was achieved through systematic modification of the piperidine moiety. Similarly, in a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, SAR studies revealed that substitution at the N-terminal of the piperidine ring with a heterocyclic ring was a key determinant of their antiproliferative activity. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of the this compound Series

A thorough SAR analysis is essential to understand how structural modifications translate into changes in biological activity. This involves both qualitative and quantitative assessments of the effects of different chemical features.

The fluorine atom at the 4-position of the indazole ring is not merely a passive substituent. It can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its interaction with biological targets. ossila.com The electron-withdrawing nature of fluorine can alter the pKa of the indazole nitrogen, which can be critical for hydrogen bonding interactions with a receptor or enzyme active site.

Quantitative structure-activity relationship (3D-QSAR) studies can be employed to correlate the structural features of indazole derivatives with their inhibitory activity. nih.gov Such studies can provide insights into the steric and electrostatic requirements for optimal binding. For example, in a series of 7-fluoroindazole derivatives targeting factor Xa, the fluorinated compounds showed significantly higher potency compared to their non-fluorinated counterparts. nih.gov This was attributed to a hydrogen bond between the 7-fluoro atom and the N-H of Gly216 in the enzyme's active site. nih.gov

Table 2: Impact of Fluorination on Factor Xa Inhibition

| Compound | Fluorination | Factor Xa Ki (nM) |

|---|---|---|

| Analog 1 | Non-fluorinated | >14,400 |

| 167a | 7-fluoro | 223 |

| Analog 2 | Non-fluorinated | 6850 |

| 167b | 7-fluoro | 124 |

This table provides a quantitative comparison of the inhibitory potency of fluorinated and non-fluorinated indazole derivatives.

The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of its biological activity. nih.gov The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can be influenced by the substituents on the ring and its interaction with a binding site. nih.gov

The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net The introduction of chiral centers in the piperidine ring can lead to stereoisomers with different biological activities and pharmacokinetic profiles. researchgate.net Computational and experimental methods, such as NMR spectroscopy, can be used to study the conformational preferences of fluorinated piperidines. researchgate.netd-nb.info These studies have shown that fluorine substitution can significantly alter the conformational behavior of the piperidine ring, which can, in turn, affect its binding to a target protein. d-nb.info Understanding these conformational preferences is crucial for the rational design of potent and selective inhibitors. huji.ac.il

Role of Indazole N-H Tautomerism and Its Modulation by Substituents

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. For most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in solution. nih.govnih.gov This stability is a critical factor in molecular recognition, as the position of the N-H proton dictates the hydrogen bonding capabilities of the molecule. In the context of this compound derivatives, the 1H-tautomer is crucial for its typical role as a hinge-binder in the ATP-binding pocket of kinases. The N-H group can act as a hydrogen bond donor, while the pyrazole (B372694) nitrogen at the 2-position can act as a hydrogen bond acceptor.

The tautomeric equilibrium can be influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups, such as the fluorine atom at the 4-position, can subtly modulate the acidity of the N-H proton and the electron density of the heterocyclic ring. While the 4-fluoro substituent is not expected to dramatically shift the equilibrium towards the 2H-tautomer, it can influence the strength of the hydrogen bonds formed with the target protein.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful tool in drug design for identifying the essential structural features required for biological activity. rsc.org For this compound derivatives, a general pharmacophore model for kinase inhibition can be proposed based on the analysis of related indazole-based inhibitors.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The N-H group of the 1H-indazole ring is a critical hydrogen bond donor that typically interacts with the hinge region of the kinase ATP-binding site.

Hydrogen Bond Acceptor: The pyrazole nitrogen at the 2-position of the indazole ring serves as a hydrogen bond acceptor, also engaging with the kinase hinge.

Hydrophobic/Aromatic Region: The benzene (B151609) portion of the indazole ring provides a hydrophobic surface that can engage in van der Waals interactions with hydrophobic residues in the active site. The 4-fluoro substituent can enhance these interactions through favorable fluorine-protein contacts.

Vector for Substitution: The piperidine ring at the 3-position acts as a key vector for introducing further substitutions. This allows for the exploration of different chemical spaces to enhance potency, selectivity, and physicochemical properties. The nitrogen of the piperidine ring is a common point for derivatization.

Additional Interaction Points: Substituents on the piperidine ring can introduce additional pharmacophoric features, such as further hydrogen bond donors or acceptors, charged groups, or hydrophobic moieties, to interact with specific pockets of the target kinase.

A hypothetical pharmacophore model for a this compound derivative targeting a kinase is illustrated below:

| Pharmacophoric Feature | Description |

| Hydrogen Bond Donor (HBD) | Indazole N1-H |

| Hydrogen Bond Acceptor (HBA) | Indazole N2 |

| Aromatic Ring (AR) | Indazole benzene ring |

| Hydrophobic (HY) | Piperidine ring |

| Exit Vector | Piperidine N-H for further substitution |

This model serves as a foundational hypothesis for virtual screening and the rational design of new derivatives.

Lead Optimization Strategies and Hit-to-Lead Development

The process of converting a "hit" compound, identified from screening, into a "lead" compound with more drug-like properties is a critical phase in drug discovery known as hit-to-lead development. mdpi.commdpi.comresearchgate.netambeed.comresearchgate.net For derivatives of this compound, this involves a multi-pronged approach to enhance potency, selectivity, and metabolic stability.

Multivariable Regression Analysis for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the chemical structure and biological activity of a series of compounds. Multivariable regression analysis, a key component of QSAR, can be employed to build mathematical models that predict the activity of novel analogues.

For a series of this compound derivatives, a typical QSAR study would involve:

Data Set Generation: Synthesizing a library of compounds with diverse substitutions on the piperidine ring and potentially other positions of the indazole ring.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological parameters.

Model Building: Using multivariable regression techniques, such as multiple linear regression (MLR) or partial least squares (PLS), to generate an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC50).

An illustrative, hypothetical QSAR equation for a series of N-substituted piperidinyl indazole derivatives might look like this:

pIC50 = alogP - bMR + c*σ + constant

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the substituent on the piperidine nitrogen.

MR is the molar refractivity, a measure of the substituent's volume.

σ is the Hammett electronic parameter of the substituent.

a, b, and c are the regression coefficients.

Such a model could indicate that higher lipophilicity and electron-withdrawing character of the substituent, combined with a smaller size, are beneficial for activity. These models, once validated, can guide the design of more potent compounds.

Optimization for Potency, Selectivity, and Biological Stability

The optimization of a lead candidate is an iterative process aimed at improving multiple parameters concurrently.

Potency: Potency is often enhanced by introducing functional groups that can form additional favorable interactions with the target protein. For the this compound scaffold, this typically involves modifying the substituent on the piperidine nitrogen to access and interact with specific sub-pockets of the kinase active site. For instance, replacing a simple alkyl group with a moiety containing a hydrogen bond donor or acceptor can lead to a significant increase in potency.

Selectivity: Achieving selectivity for the target kinase over other kinases is crucial to minimize off-target effects. Selectivity can be engineered by exploiting differences in the amino acid residues of the active sites of different kinases. Introducing bulky or conformationally constrained substituents on the piperidine ring can prevent the compound from binding to kinases with smaller active sites.

Biological Stability: Metabolic stability is a key determinant of a drug's pharmacokinetic profile. Indazole-containing compounds can be susceptible to metabolism, including oxidation of the indazole or piperidine rings. Strategies to improve metabolic stability include:

Blocking Metabolic Hotspots: Introducing fluorine atoms or other metabolically robust groups at positions prone to oxidation.

Modulating Physicochemical Properties: Optimizing lipophilicity and polarity to reduce non-specific binding to metabolic enzymes like cytochrome P450s.

Introducing Steric Hindrance: Placing bulky groups near metabolically labile sites to shield them from enzymatic degradation.

Iterative Design-Synthesis-Test Cycles

The lead optimization process is driven by iterative Design-Synthesis-Test (DST) cycles. In each cycle, new compounds are designed based on the SAR from the previous cycle and computational modeling. These compounds are then synthesized and tested for their biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Hypothetical Iterative Optimization of this compound Derivatives

| Compound | R-group on Piperidine-N | Target IC50 (nM) | Off-target IC50 (nM) | Metabolic Stability (t½, min) | Rationale for Design |

| Hit-1 | H | 500 | 1000 | 15 | Initial hit from screening. |

| Cycle 1-A | Methyl | 350 | 800 | 20 | Explore effect of small alkyl substitution. |

| Cycle 1-B | Ethyl | 300 | 750 | 18 | Further exploration of small alkyl groups. |

| Cycle 2-A | Cyclopropyl | 150 | 1200 | 35 | Introduce conformational constraint to improve selectivity and stability. |

| Cycle 2-B | Acetyl | 400 | 900 | 25 | Introduce polar group to improve solubility. |

| Cycle 3-A | 2-hydroxyethyl | 80 | 1500 | 45 | Introduce H-bond donor to enhance potency and solubility. |

| Lead-1 | (S)-2-hydroxypropyl | 20 | >2000 | 60 | Optimize stereochemistry for improved potency and selectivity. |

This iterative process allows medicinal chemists to systematically refine the structure of the lead compound, balancing the often-competing requirements of high potency, good selectivity, and favorable pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.

Biological Target Identification and Mechanism of Action Studies of 4 Fluoro 3 Piperidin 4 Yl 1h Indazole

Target Deconvolution Approaches for Indazole-Based Compounds

Target deconvolution for indazole-based compounds involves a systematic evaluation against various families of proteins to identify specific molecular targets. This process is crucial for understanding the therapeutic potential and possible off-target effects of a compound.

The indazole scaffold is a common feature in numerous kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based derivatives have been identified as inhibitors of FGFR kinases. nih.gov For instance, some 1H-indazole derivatives show inhibitory activity against FGFR1-3 in the micromolar range. nih.gov A separate study on indazole-based compounds identified a potent FGFR1 inhibitor with an IC50 value of 15.0 nM. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation. Novel 1H-indazole derivatives have been synthesized as potent pan-Pim kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against all three isoforms. nih.govnih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been developed as potent inhibitors of Bcr-Abl, including the T315I mutant which is resistant to some first-line therapies. nih.govnih.gov Certain 3-aminoindazole derivatives have shown IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is being explored for various therapeutic applications, including mood disorders. newdrugapprovals.orgnih.govacs.org A series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been identified as potent GSK-3 inhibitors, with some derivatives showing remarkable activity with IC50 values in the low nanomolar range (e.g., 0.05 µM). nih.gov

Table 1: Kinase Inhibitory Activity of Representative Indazole-Based Compounds

| Kinase Target | Compound Type | IC50 (nM) |

|---|---|---|

| FGFR1 | Indazole derivative | 15.0 nih.gov |

| Pim-1 | 1H-Indazole derivative | 0.4 nih.gov |

| Pim-2 | 1H-Indazole derivative | 1.1 nih.gov |

| Pim-3 | 1H-Indazole derivative | 0.4 nih.gov |

| Bcr-Abl (WT) | 3-Aminoindazole derivative | <0.5 nih.gov |

| Bcr-Abl (T315I) | 3-Aminoindazole derivative | 9 nih.gov |

| GSK-3β | 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | 50 nih.gov |

Note: The data in this table are for structurally related indazole compounds and not for 4-Fluoro-3-(piperidin-4-yl)-1H-indazole itself.

GPCRs are a large family of transmembrane receptors that are the targets of many approved drugs. The presence of the piperidine (B6355638) moiety in this compound suggests potential interactions with GPCRs, particularly dopamine and serotonin (B10506) receptors.

Dopamine Receptors: Indazole and piperazine scaffolds have been explored for the development of multi-target ligands for dopamine and serotonin receptors for the treatment of schizophrenia. nih.gov The introduction of a fluorine atom into the phenyl ring of some indazole-piperazine compounds has been shown to beneficially affect their activity at serotonin receptors, suggesting that the fluorine substitution in this compound could be significant for its receptor affinity. nih.gov A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been characterized as potent dopamine D4 receptor antagonists, with one compound displaying a Ki of 0.3 nM. d-nb.infonih.gov

Serotonin Receptors: Indazole-based compounds have been investigated as ligands for various serotonin receptor subtypes. Specifically, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent and selective 5-HT4 receptor antagonists. nih.gov The affinity of some indazole-piperazine derivatives for the 5-HT2A receptor is significantly influenced by the position of fluorine substitution on a phenyl ring. nih.gov

Table 2: GPCR Binding Affinity of Representative Indazole and Piperidine-Containing Compounds

| Receptor Target | Compound Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Dopamine D4 | 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative | 0.3 d-nb.infonih.gov |

| Serotonin 5-HT4 | N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivative | Not specified nih.gov |

Note: The data in this table are for structurally related compounds and not for this compound itself.

The indazole core is also present in inhibitors of various enzymes that are not kinases.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy. A novel series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent PARP1 and PARP2 inhibitors. acs.orgnih.gov One such compound, MK-4827 (Niraparib), which contains a piperidinyl-phenyl-indazole moiety, displays excellent PARP1 and PARP2 inhibition with IC50 values of 3.8 nM and 2.1 nM, respectively. acs.orgnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. A series of 3-substituted 1H-indazoles have been investigated for their IDO1 enzyme inhibition efficiencies, with some derivatives showing potent inhibitory activity with IC50 values of 720 nM and 770 nM. nih.gov

Cholinesterases: While direct evidence for this compound is lacking, fluorinated compounds have been studied as cholinesterase inhibitors. nih.gov Additionally, piperidinone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing activity in the micromolar range. acgpubs.org

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical regulator of cellular response to low oxygen levels and is a key target in cancer therapy. While no direct studies link this compound to the HIF-1 pathway, the broader class of indazole-containing receptor tyrosine kinase inhibitors can indirectly affect this pathway by modulating signaling cascades that regulate HIF-1α stability and activity. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves confirming direct binding to the identified target and quantifying the affinity of this interaction.

For the potential targets identified through profiling, direct binding assays are essential to confirm a physical interaction between this compound and the protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and radioligand binding assays can be employed to determine the binding affinity (Kd or Ki) and provide insights into the thermodynamics of the interaction. While specific binding data for this compound is not currently available in the public domain, the data from related compounds suggest that it could bind to its targets with high affinity. For example, the low nanomolar IC50 values of related indazole derivatives against various kinases and PARP indicate strong binding interactions. nih.govnih.govacs.orgnih.gov

Analysis of Downstream Signaling Pathways and Cellular Responses

Specific data from experimental studies identifying the downstream signaling pathways modulated by this compound are not available in the current scientific literature. Elucidation of such pathways would first require the identification of the compound's primary biological target(s). Generally, for kinase inhibitors, downstream effects are analyzed by measuring the phosphorylation status of substrate proteins and key signaling nodes. acs.org Cellular responses often investigated include apoptosis, changes in cell proliferation, and cell cycle arrest. mdpi.com Without a confirmed target for this specific compound, no data on its influence on signaling cascades or resultant cellular phenotypes can be provided.

Characterization of Allosteric or Orthosteric Binding Modes

There are no published computational, crystallographic, or biochemical studies that characterize the binding mode of this compound to a biological target. Such research is necessary to determine whether the compound acts as an orthosteric inhibitor, competing with the endogenous ligand at the active site, or as an allosteric modulator, binding to a distinct site to induce a conformational change. cam.ac.uk The indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment for some kinase inhibitors, suggesting an orthosteric, ATP-competitive mechanism for those specific derivatives. mdpi.comnih.gov However, this cannot be extrapolated to the compound without direct experimental evidence.

Investigation of Modulatory Effects on Protein-Protein Interactions

No research is available that investigates the effects of this compound on protein-protein interactions (PPIs). The modulation of PPIs is a recognized mechanism for therapeutic intervention, where small molecules can either disrupt or stabilize these interactions. nih.govnih.gov Such effects can be a consequence of either orthosteric or allosteric binding. nih.gov Without an identified target and subsequent interaction studies, it is not possible to report on any potential PPI modulatory activity of this compound.

Systems Biology Approaches to Understand Pleiotropic Effects

A systems biology approach, integrating methodologies such as quantitative proteomics, transcriptomics, or metabolomics, has not been applied to study this compound according to available literature. proquest.com These approaches are powerful tools for understanding the broader, network-level effects of a compound, including identifying off-target interactions and explaining potential pleiotropic effects of kinase inhibitors. acs.orgnih.govresearchgate.net The application of such methods is contingent on the compound demonstrating significant biological activity in initial screenings to warrant a more in-depth, systemic investigation. As no such preliminary data for this compound is published, no systems biology analyses are available.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical biological data for the compound "this compound." The existing research focuses on the broader class of indazole derivatives and their various pharmacological activities, rather than this specific molecule.

Indazole-containing compounds are recognized for their therapeutic potential and have been investigated for a wide range of biological activities, including as anti-cancer agents, kinase inhibitors, and modulators of central nervous system receptors. nih.govtaylorandfrancis.comnih.govresearchgate.net Studies often involve the synthesis and evaluation of a series of related analogues to explore structure-activity relationships. nih.govsemanticscholar.orgnih.gov

However, detailed experimental results from in vitro and in vivo studies—such as receptor binding affinities, enzyme inhibition constants (IC50, Ki), cellular effects (proliferation, apoptosis), or efficacy in animal models—are not available for this compound itself.

Due to the absence of specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline without fabricating information. An authoritative article of this nature requires specific, verifiable research findings that are not present in the current body of scientific literature.

Preclinical Biological Evaluation of 4 Fluoro 3 Piperidin 4 Yl 1h Indazole

In Vivo Proof-of-Concept and Pharmacodynamic Studies in Preclinical Models

Evaluation of Pharmacodynamic Biomarkers and Target Engagement

The identification and evaluation of pharmacodynamic (PD) biomarkers are crucial steps in early drug development to provide evidence of a compound's biological activity and its interaction with the intended target. For a novel compound like 4-Fluoro-3-(piperidin-4-yl)-1H-indazole, this process would involve identifying biomarkers that can quantitatively assess the physiological effect of the drug.

The initial step in this process is the confirmation of target engagement, which demonstrates that the compound binds to its intended biological target in a living system. This is often achieved through in vitro assays followed by in vivo studies. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or specialized imaging techniques like positron emission tomography (PET) can be employed to confirm and quantify target engagement in preclinical models.

Once target engagement is confirmed, relevant PD biomarkers are selected to measure the downstream effects of this engagement. The choice of biomarkers is highly dependent on the therapeutic target of the compound. For instance, if this compound were targeting a specific enzyme, a relevant PD biomarker could be the level of the enzyme's product or substrate in plasma or tissue. If the target is a receptor, changes in downstream signaling pathways or gene expression could be monitored.

Due to the lack of specific data for this compound, a hypothetical example can be considered. If this compound were designed as an inhibitor of a particular kinase, researchers would measure the phosphorylation levels of the kinase's substrate in tumor tissues or surrogate tissues after administration of the compound. A dose-dependent decrease in phosphorylation would serve as a key PD biomarker, indicating effective target engagement and biological activity.

In Vivo Receptor Occupancy Studies in Specific Brain Regions or Tissues

In vivo receptor occupancy (RO) studies are critical for compounds that target receptors within the central nervous system (CNS) or other specific tissues. These studies aim to establish a relationship between the administered dose of a drug, its concentration in the target tissue, and the percentage of receptors that are occupied by the drug. This information is vital for selecting an appropriate dose for further clinical studies, ensuring that the drug reaches its target at a concentration sufficient to elicit a therapeutic effect while minimizing off-target effects.

Typically, in vivo RO studies involve the administration of the investigational compound at various doses to animal models. Subsequently, the level of receptor occupancy in specific brain regions or tissues is measured. This can be accomplished using techniques such as ex vivo autoradiography with a radiolabeled ligand that binds to the same receptor, or with advanced imaging techniques like PET or single-photon emission computed tomography (SPECT) using a specific radiotracer.

For a compound like this compound, if its intended target were a specific receptor in the brain, RO studies would be designed to measure its binding to this target in regions known to be relevant for the therapeutic indication. For example, if it were a dopamine D2 receptor antagonist for psychosis, studies would focus on the striatum. The data generated would be used to construct a dose-occupancy curve, which is essential for understanding the pharmacokinetics/pharmacodynamics (PK/PD) relationship.

While no specific in vivo receptor occupancy data is available for this compound, the general methodology is well-established in preclinical research.

Initial Assessment of Compound Metabolic Stability and In Vivo Drug-Drug Interactions

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions (DDI). The initial assessment of metabolic stability is typically conducted using in vitro systems, such as liver microsomes or hepatocytes from different species, including humans. These assays help to predict the extent and rate of metabolism in vivo.

The inclusion of a fluorine atom on the piperidine (B6355638) ring of this compound is a common medicinal chemistry strategy. Fluorination can block sites of metabolism, thereby increasing the metabolic stability of a compound. For instance, replacing a hydrogen atom with a fluorine atom at a position susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation can prevent this metabolic pathway. However, the actual impact of fluorination is highly dependent on the specific molecular context and must be determined experimentally.

In vivo drug-drug interaction studies are conducted to evaluate how a new compound might affect the metabolism of other co-administered drugs, and vice-versa. These studies are particularly important if the new compound is found to be a substrate, inhibitor, or inducer of major drug-metabolizing enzymes like the CYP450 family. Initial in vitro screens using human liver microsomes can identify potential interactions with various CYP isoforms. If significant inhibition or induction is observed, further in vivo studies in animal models are warranted. These studies typically involve co-administering the new compound with a known substrate of a specific CYP enzyme and monitoring for changes in the substrate's pharmacokinetics.

While no specific metabolic stability or DDI data for this compound has been publicly reported, the principles outlined above would guide its preclinical evaluation.

Computational Chemistry and Molecular Modeling of 4 Fluoro 3 Piperidin 4 Yl 1h Indazole

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, LBDD can derive models that predict the activity of novel compounds.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For 4-Fluoro-3-(piperidin-4-yl)-1H-indazole, a pharmacophore model would be constructed based on its key structural motifs. These features typically include:

Hydrogen Bond Donors (HBD): The N-H group of the indazole ring.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyrazole (B372694) part of the indazole ring and the nitrogen atom of the piperidine (B6355638) ring.

Aromatic Ring (AR): The fused benzene (B151609) ring of the indazole core.

Hydrophobic (HY): The aliphatic piperidine ring.

Once developed, this pharmacophore hypothesis can be used as a 3D query to screen large chemical databases (virtual screening) to identify new molecules, potentially with different core structures (scaffolds), that match the required spatial arrangement of features and are therefore likely to be active. nih.govresearchgate.net This approach has been successfully applied to identify novel inhibitors for various targets, including kinases and other enzymes, using heterocyclic scaffolds similar to indazole. nih.govugm.ac.id

Table 1: Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Molecular Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor | Indazole N-H | Forms key hydrogen bond with target protein (e.g., kinase hinge region). |

| Hydrogen Bond Acceptor | Indazole N | Accepts hydrogen bond from target protein residues. |

| Hydrogen Bond Acceptor | Piperidine N-H | Interacts with polar residues or solvent at the edge of the binding pocket. |

| Aromatic Ring | Indazole Benzene Ring | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Piperidine Ring | Occupies a hydrophobic pocket within the target's active site. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ej-chem.org To develop a QSAR model for this compound, a dataset of its analogues with varying substituents and corresponding measured biological activities (e.g., IC50 values) would be required. nih.govmdpi.com

The process involves calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP for lipophilicity, Polar Surface Area), electronic properties, and topological features. researchgate.net Statistical methods, such as multiple linear regression, are then used to build an equation that relates a combination of these descriptors to the observed activity. ekb.eg A robust QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving significant resources. nih.gov

Table 2: Illustrative Data for a Hypothetical QSAR Study of Indazole Analogs

| Compound ID | R-Group Modification | LogP | Molecular Weight ( g/mol ) | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 (Lead) | -H (on Piperidine N) | 2.5 | 233.27 | 7.5 | 7.4 |

| 2 | -CH3 | 2.9 | 247.30 | 7.8 | 7.9 |

| 3 | -C(O)CH3 | 2.2 | 275.30 | 8.1 | 8.0 |

| 4 | -SO2CH3 | 1.8 | 311.36 | 6.9 | 7.0 |

| 5 | -CH2-Ph | 4.3 | 323.39 | 7.2 | 7.1 |

Note: This table contains hypothetical data for illustrative purposes.

Chemogenomics aims to systematically study the effect of a large collection of small molecules on a wide array of biological targets, often an entire protein family like the human kinome. sgc-unc.org By analyzing the structure of this compound, its similarity to compounds in large-scale chemogenomic libraries, such as the Kinase Chemogenomic Set (KCGS), can be assessed. nih.govnih.gov

This analysis, based on 2D or 3D structural similarity metrics, can generate hypotheses about the likely biological targets of the compound. If molecules structurally similar to this compound are known to inhibit specific kinases, it is plausible that this compound will also interact with those same targets. semanticscholar.org This approach is invaluable for initial target identification, predicting potential off-target effects, and understanding the polypharmacology of a drug candidate. semanticscholar.org

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of a biological target is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) can be employed. SBDD uses the target's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a target protein. rjptonline.org For this compound, docking simulations would be performed using the crystal structure of a potential target, such as a protein kinase like Fibroblast Growth Factor Receptor (FGFR). researchgate.netalliedacademies.org The indazole scaffold is a known "hinge-binder" in many kinase inhibitors. nih.gov

The simulation would place the compound into the ATP-binding site of the kinase and evaluate different poses based on a scoring function, which estimates the binding free energy. nih.gov A successful docking simulation would predict a stable binding mode where the indazole N-H and N atoms form key hydrogen bonds with the kinase's hinge region, while the piperidine and fluoro-substituted ring occupy adjacent hydrophobic pockets. nih.gov The results guide the rational design of modifications to improve binding affinity and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound into FGFR1 Active Site

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) | Predicted Contribution |

| Hydrogen Bond | Indazole N-H | Ala564 (Hinge) | 2.1 | High (Key Hinge Interaction) |

| Hydrogen Bond | Indazole N | Cys565 (Hinge) | 2.9 | Moderate |

| Hydrophobic | Fluoro-Benzene Ring | Val492, Leu630 | N/A | High (van der Waals) |

| Hydrophobic | Piperidine Ring | Leu484, Val561 | N/A | Moderate |

| Binding Energy Score | - | - | - | -9.8 kcal/mol |

Note: This table contains hypothetical data for illustrative purposes. Residue names are based on known FGFR1 inhibitor complexes.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. youtube.comyoutube.com An MD simulation would be run on the best-docked pose of this compound within its target's active site. frontiersin.org

By analyzing the simulation trajectory, researchers can assess the stability of the binding pose. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand, which indicates if it remains in its initial docked position. nih.gov Furthermore, MD simulations can reveal the persistence of crucial interactions, like hydrogen bonds, over the simulation period and highlight the role of water molecules in mediating binding. This detailed understanding of the dynamic behavior of the complex is critical for validating docking results and provides deeper insights for optimizing the ligand's structure. nih.gov

Table 4: Illustrative Molecular Dynamics Simulation Analysis of Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | H-Bond Occupancy (Indazole N-H to Ala564) |

| 0 | 0.0 | 100% |

| 10 | 1.1 | 98% |

| 20 | 1.3 | 95% |

| 30 | 1.2 | 97% |

| 40 | 1.4 | 94% |

| 50 | 1.3 | 96% |

Note: This table contains hypothetical data for illustrative purposes, showing a stable complex.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Detailed Interaction Analysis

To perform a detailed analysis of the interactions of this compound, particularly within a biological system such as an enzyme's active site, hybrid QM/MM calculations would be a suitable approach. This method combines the accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment.

In a hypothetical study of this compound interacting with a protein, the this compound molecule and the key amino acid residues in the binding site would be treated with a QM method. This would allow for an accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding binding affinity and reaction mechanisms. The remainder of the protein and solvent would be treated using MM force fields, which model the system using classical physics. This dual approach provides a balance between computational cost and accuracy, enabling the study of large, complex systems.

In Silico Prediction of Drug-Like Properties

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing.

Prediction of Absorption, Distribution, and Metabolism Features

Computational models can predict various ADME properties of this compound. These models are typically based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical and ADME Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | ~233.28 g/mol | Favorable (typically <500) |

| logP | ~2.5 | Optimal for oral absorption |

| Hydrogen Bond Donors | 2 | Favorable (typically ≤5) |

| Hydrogen Bond Acceptors | 3 | Favorable (typically ≤10) |

| Polar Surface Area | ~50 Ų | Good intestinal absorption predicted |

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions |

Note: The data presented in this table is hypothetical and serves as an illustration of the types of predictions that would be generated from in silico models. Actual values would require specific computational studies.

Permeability Predictions, Including Blood-Brain Barrier (BBB) Penetration